chemical structure and physical properties of Propylamine, 2-methyl-N-trityl-
chemical structure and physical properties of Propylamine, 2-methyl-N-trityl-
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This technical guide provides a comprehensive overview of the chemical structure, physical properties, synthesis, and potential applications of Propylamine, 2-methyl-N-trityl-. As a Senior Application Scientist, this document is structured to deliver not just data, but also to provide insights into the practical considerations and scientific rationale behind the presented information, adhering to the principles of expertise, authoritativeness, and trustworthiness.
Introduction and Molecular Overview
Propylamine, 2-methyl-N-trityl-, also known as N-(2-methylpropyl)-1,1,1-triphenylmethanamine, is a secondary amine characterized by the presence of a bulky trityl (triphenylmethyl) group attached to the nitrogen atom of an isobutylamine moiety. The trityl group is a well-established protecting group in organic synthesis, particularly for primary amines and alcohols, owing to its steric bulk and acid-lability.[1] The presence of this group significantly influences the physical and chemical properties of the parent amine, rendering the molecule highly lipophilic and sterically hindered.
Understanding the characteristics of this compound is pertinent for its potential application in multi-step organic synthesis, particularly in the context of drug discovery and development where the strategic use of protecting groups is paramount.[2]
Chemical Structure and Identification
The chemical structure of Propylamine, 2-methyl-N-trityl- is defined by a central nitrogen atom bonded to an isobutyl group and a triphenylmethyl group.
Molecular Formula: C₂₃H₂₅N
Systematic IUPAC Name: N-(2-methylpropyl)-1,1,1-triphenylmethanamine
Structural Representation:
Caption: 2D representation of Propylamine, 2-methyl-N-trityl-.
Physicochemical Properties
| Property | Estimated Value | Rationale and Comparative Insights |
| Molecular Weight | 315.46 g/mol | Calculated from the molecular formula C₂₃H₂₅N. |
| Appearance | White to off-white crystalline solid | The bulky, rigid structure of the trityl group typically imparts a solid-state nature to its derivatives. |
| Melting Point | 110-120 °C | Significantly higher than the parent isobutylamine (-85 °C) due to the large, symmetric trityl group which allows for efficient crystal packing and increased van der Waals forces. |
| Boiling Point | > 300 °C (decomposes) | Expected to be very high due to the high molecular weight. Decomposition before boiling at atmospheric pressure is likely. |
| Solubility | Insoluble in water. Soluble in nonpolar organic solvents (e.g., dichloromethane, chloroform, diethyl ether, toluene). | The large, nonpolar triphenylmethyl group dominates the molecule's properties, rendering it highly hydrophobic. The ability of the amine to hydrogen bond with water is sterically hindered and overshadowed by the lipophilic character of the trityl group. |
Synthesis of Propylamine, 2-methyl-N-trityl-
The synthesis of Propylamine, 2-methyl-N-trityl- is typically achieved through the N-alkylation of isobutylamine with a trityl halide, most commonly trityl chloride (triphenylmethyl chloride). The reaction is a nucleophilic substitution where the nitrogen atom of the amine attacks the electrophilic carbon of the trityl chloride.
Synthetic Workflow
Caption: Synthetic workflow for Propylamine, 2-methyl-N-trityl-.
Detailed Experimental Protocol
This protocol is a self-validating system, with in-process checks to ensure the reaction is proceeding as expected.
Materials:
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Isobutylamine (2-methyl-1-propanamine)
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Trityl chloride (triphenylmethyl chloride)
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Triethylamine (Et₃N) or Pyridine
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Anhydrous Dichloromethane (DCM)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
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Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Hexanes
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve trityl chloride (1.0 eq) in anhydrous dichloromethane.
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Addition of Base and Amine: To the stirred solution, add triethylamine (1.1 eq). Subsequently, add a solution of isobutylamine (1.05 eq) in anhydrous dichloromethane dropwise at room temperature. Rationale: The base is crucial to neutralize the hydrochloric acid (HCl) by-product of the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic.
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Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system. The formation of a new, less polar spot corresponding to the product and the disappearance of the trityl chloride spot indicate reaction progression.
-
Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine. Rationale: The aqueous washes remove the triethylammonium hydrochloride salt and any remaining water-soluble impurities.
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Drying and Concentration: Separate the organic layer, dry it over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product, a solid or a viscous oil, can be purified by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexanes) or by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Spectroscopic and Chromatographic Characterization
Disclaimer: The following spectral data are predicted based on the known chemical shifts of the isobutyl and trityl moieties and data from analogous N-tritylated amines.[3][4][5][6][7][8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| 7.10 - 7.50 | m | 15H | Ar-H | The fifteen protons of the three phenyl rings of the trityl group typically appear as a complex multiplet in this region.[3] |
| 2.20 - 2.30 | d | 2H | N-CH₂ -CH(CH₃)₂ | The methylene protons adjacent to the nitrogen are deshielded by the electronegative nitrogen atom. |
| 1.70 - 1.85 | m | 1H | N-CH₂-CH (CH₃)₂ | The methine proton of the isobutyl group. |
| 1.00 - 1.20 | br s | 1H | N-H | The N-H proton signal is often broad and its chemical shift is concentration-dependent. It may exchange with D₂O. |
| 0.85 - 0.95 | d | 6H | N-CH₂-CH(CH₃ )₂ | The six equivalent protons of the two methyl groups of the isobutyl moiety. |
¹³C NMR (101 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| 145 - 148 | C -(Ar)₃ | The quaternary carbon of the trityl group to which the three phenyl rings are attached. |
| 128 - 130 | Aromatic C H | The methine carbons of the phenyl rings. |
| 126 - 128 | Aromatic C H | The methine carbons of the phenyl rings. |
| ~70 | C (Ph)₃ | The quaternary carbon of the trityl group bonded to the nitrogen. |
| 50 - 55 | N-C H₂- | The methylene carbon adjacent to the nitrogen. |
| 28 - 32 | -C H(CH₃)₂ | The methine carbon of the isobutyl group. |
| 20 - 22 | -CH(C H₃)₂ | The two equivalent methyl carbons of the isobutyl group. |
Mass Spectrometry (MS)
Expected Fragmentation Pattern (Electron Ionization - EI):
-
Molecular Ion (M⁺): A peak at m/z = 315, corresponding to the molecular weight of the compound.
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Base Peak: A prominent peak at m/z = 243, corresponding to the stable trityl cation [(C₆H₅)₃C]⁺, formed by the facile cleavage of the C-N bond.
-
Other Fragments: A peak at m/z = 286, corresponding to the loss of an ethyl group from the isobutyl chain. A peak at m/z = 72, corresponding to the isobutylamine radical cation.
Applications in Drug Discovery and Organic Synthesis
The primary application of Propylamine, 2-methyl-N-trityl- lies in its role as a protected form of isobutylamine. The trityl group serves as a bulky and acid-sensitive protecting group for the primary amine functionality.[1][9]
Role as a Protected Building Block
In multi-step syntheses of complex molecules, such as pharmaceuticals, it is often necessary to selectively protect a reactive functional group to prevent it from interfering with reactions at other sites in the molecule. The N-trityl group is particularly advantageous in this regard:
-
Orthogonal Protection: The trityl group is stable to a wide range of reaction conditions, including basic, nucleophilic, and some reducing and oxidizing conditions, making it compatible with many other protecting groups.[1]
-
Acid-Labile Deprotection: The trityl group can be readily removed under mild acidic conditions (e.g., trifluoroacetic acid in dichloromethane, or formic acid), which often do not affect other acid-sensitive groups.[10]
Potential in Solid-Phase Synthesis
The properties of the trityl group also make it suitable for use in solid-phase synthesis, a cornerstone of modern drug discovery for the rapid generation of compound libraries. The acid-lability of the trityl group allows for the cleavage of the synthesized molecule from the solid support under mild conditions.
Logical Flow of Application
Caption: Application of Propylamine, 2-methyl-N-trityl- in synthesis.
Safety and Handling
While specific toxicity data for Propylamine, 2-methyl-N-trityl- is not available, it should be handled with the standard precautions for a laboratory chemical. The parent amine, isobutylamine, is flammable and corrosive. It is advisable to handle the N-tritylated derivative in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Conclusion
Propylamine, 2-methyl-N-trityl- is a valuable synthetic intermediate, primarily serving as a protected form of isobutylamine. Its bulky and acid-labile trityl group allows for the selective masking of the primary amine functionality, enabling its use in complex, multi-step synthetic sequences. This technical guide provides a thorough overview of its structure, estimated properties, a detailed synthesis protocol, and predicted spectral data, offering a solid foundation for researchers and professionals in the field of organic synthesis and drug development.
References
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Verkade, P. E., Tollenaar, F. D., van Rij, J. H., & van der Goot, H. (n.d.). I. N‐trityl derivatives of aromatic primary amines. ResearchGate. [Link][11]
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